molecular formula C9H11NO3 B3113882 Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate CAS No. 1986455-23-5

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate

Cat. No.: B3113882
CAS No.: 1986455-23-5
M. Wt: 181.19
InChI Key: MMJVAKFTVVNTHR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate (CAS 1986455-23-5) is a chemical compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol [ 1 ]. As a β-keto ester derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. While specific biological data for this compound is limited, its core structure as a β-keto ester is highly valuable. β-Keto esters are pivotal intermediates in synthesizing various heterocyclic compounds, which are privileged scaffolds in drug discovery [ 5 ]. The pyridine moiety in its structure is a common pharmacophore found in molecules with a wide range of biological activities, making this reagent a key starting material for constructing more complex, biologically relevant structures. Researchers can utilize this compound in cyclocondensation reactions, such as with hydrazines, to access novel pyrazolone and other fused heterocyclic systems [ 5 ]. Its high electrophilicity at the β-keto position makes it particularly reactive towards nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-oxo-3-(2H-pyridin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-8(11)10-5-3-2-4-6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVAKFTVVNTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)N1CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate typically involves the reaction of pyridine with a suitable ester and a keto compound. One common method involves the use of pyridine-1-oxide, which reacts with methyl acetoacetate under acidic conditions to yield the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents. It can be investigated for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The keto group and pyridine ring play crucial roles in these interactions, facilitating binding to active sites or influencing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

The following table summarizes key structural analogs of Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate, highlighting differences in substitution patterns, molecular properties, and synthesis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Structural Features Source
Methyl 3-oxo-3-(pyridin-2-yl)propanoate 75418-74-5 C9H9NO3 179.17 97 Pyridine at 2-position; β-keto ester Combi-Blocks
Methyl 3-oxo-3-(pyridin-4-yl)propanoate 829-45-8 C9H9NO3 179.17 97 Pyridine at 4-position; β-keto ester Combi-Blocks
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate 74120-22-2 C18H23NO4 317.38 N/A Indole core; ethyl ester substituents Safety Data Sheet
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate N/A C17H11F6NO3 393.27 N/A Trifluoromethyl groups; amide linkage Patent EP4374877

Key Observations:

  • Positional Isomerism: Methyl 3-oxo-3-(pyridin-2-yl)propanoate and Methyl 3-oxo-3-(pyridin-4-yl)propanoate differ only in the substitution position on the pyridine ring. This minor structural variation can significantly alter electronic properties and biological interactions .
  • Functional Group Modifications: The ethyl indole derivative (CAS 74120-22-2) replaces pyridine with an indole ring, introducing steric bulk and altering solubility . The trifluoromethyl-substituted analog (EP4374877) demonstrates enhanced lipophilicity and metabolic stability due to fluorine atoms .

Biological Activity

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring and a keto group, contributing to its reactivity and interaction with biological targets. The compound's molecular formula is C9H9NO3C_9H_9NO_3, and it is characterized by the following structural attributes:

  • Pyridine Ring : A six-membered aromatic heterocycle that enhances the compound's ability to interact with various enzymes and receptors.
  • Keto Group : This functional group plays a critical role in the compound's reactivity, facilitating binding to active sites of target proteins.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The presence of the keto group and the pyridine ring enables the compound to act as both an inhibitor and an activator in various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to altered physiological effects.
  • Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown that it may reduce inflammation markers in vitro.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in cell cultures
AnticancerCytotoxicity against various cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

Compound VariationBiological ActivityIC50 (μM)
This compoundModerate cytotoxicity15
Ethyl derivativeEnhanced antimicrobial10
Propyl derivativeIncreased anti-inflammatory20

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against human breast cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value of 15 μM, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested for their antimicrobial efficacy against Staphylococcus aureus. The results indicated that certain modifications enhanced antibacterial activity, making them promising candidates for developing new antibiotics .

Q & A

Q. How to address discrepancies in reported melting points for derivatives?

  • Methodological Answer : Polymorphism or hydrate formation may cause variability. Use differential scanning calorimetry (DSC) to identify crystalline phases .

Methodological Recommendations

  • Synthesis : Prioritize stepwise protocols with pH-controlled workup for reproducibility .
  • Characterization : Combine LCMS, HRMS, and NMR for structural elucidation .
  • Applications : Explore derivatives for protease inhibition or as intermediates in heterocyclic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate
Reactant of Route 2
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Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate

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